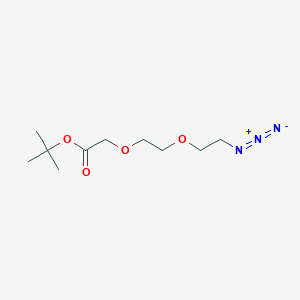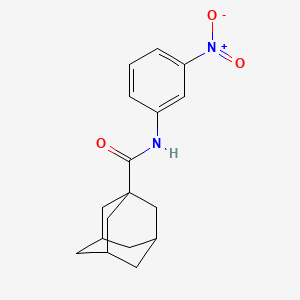
1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine is an organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-(trifluoromethyl)benzylamine, which can be prepared by the reduction of 4-(trifluoromethyl)benzaldehyde.
Imidazole Formation: The benzylamine is then reacted with imidazole under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
科学研究应用
1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the imidazole ring.
作用机制
The mechanism of action of 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those containing metal ions, due to the coordinating ability of the imidazole ring.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular responses.
相似化合物的比较
4-(Trifluoromethyl)benzylamine: A precursor in the synthesis of the target compound.
1-(4-(Trifluoromethyl)phenyl)imidazole: A structurally similar compound with potential pharmacological applications.
Uniqueness: 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine is unique due to the combination of the trifluoromethyl group and the imidazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole ring provides a versatile site for chemical modifications and interactions with biological targets .
属性
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)7-17-6-5-16-10(17)15/h1-6H,7H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEJDWQOFCPALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2477081.png)
![2-[1-(3,4-dimethylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2477084.png)
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2477087.png)


![Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2477092.png)



![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2477096.png)

